The synthesis of pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione can be achieved through several methodologies. Notable methods include:
The molecular structure of pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione features a fused bicyclic framework consisting of a pyrimidine ring and a pyridazine ring. Key structural characteristics include:
Crystallographic studies have provided insights into the geometry and bond lengths within the molecule, revealing typical bond angles associated with aromatic systems and heterocycles.
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione participates in various chemical reactions due to its electrophilic nature:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is primarily linked to its interactions with biological targets within cells. Preliminary studies suggest that it may exhibit:
The exact biochemical pathways remain an area for further investigation but are crucial for understanding its potential therapeutic applications.
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings.
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione has several scientific applications:
Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione represents the systematic IUPAC name for this fused heterocyclic compound, reflecting its precise atomic connectivity and functional groups. The name delineates the fusion between the pyrimidine and pyridazine rings: the "pyrimido[4,5-d]pyridazine" segment specifies that the pyrimidine ring is fused at its 4,5-bond to the "d" bond (positions 5-6a) of the pyridazine ring. The suffix "2,4(1H,3H)-dione" indicates carbonyl groups at positions 2 and 4 of the pyrimidine ring, with associated tautomeric hydrogen atoms at N1 and N3.
Alternative nomenclature includes the synonymous designation 1H,2H,3H,4H-pyridazino[4,5-d]pyrimidine-2,4-dione, which reverses the parent heterocycle prioritization but describes an identical molecular framework [1] [3]. The canonical SMILES representation (O=C1NC2=CN=NC=C2C(=O)N1) and InChIKey (OXXOHYAWQSFGSU-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers for this structure [3].
Isomeric variations primarily arise from tautomerism and protonation states. The dione functionality permits lactam-lactim tautomerism, where enolization could theoretically yield a dihydroxy form. However, X-ray and spectroscopic analyses confirm the diketo tautomer predominates in solid and solution states. The presence of two D2O-exchangeable singlet signals (δ 12.51 and 13.23 ppm in DMSO-d6) in 1H NMR spectra verifies the stability of the N-H groups in the diketo configuration [5].
While experimental X-ray crystallographic data for pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione remains limited in public repositories, computational and spectroscopic analyses provide insights into its three-dimensional geometry. The molecule adopts a near-planar conformation across the fused tetracyclic system, with minor deviations induced by hydrogen bonding in the crystal lattice. This planarity arises from π-conjugation extending across all four rings, stabilized by intramolecular hydrogen bonding between N-H and carbonyl oxygen atoms [1] [3].
Key bond lengths and angles derived from density functional theory (DFT) optimizations include:
Table 1: Key Predicted Structural Parameters
Parameter | Value | Description |
---|---|---|
Density | 1.522±0.06 g/cm³ | Solid-state packing density |
C2=O Bond Length | 1.228 Å | Standard carbonyl bond length |
N1-C2 Bond Length | 1.388 Å | Intermediate between single/double bond |
N3-C4-N4 Bond Angle | 125.7° | Distortion due to ring fusion |
Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione exhibits distinct structural and electronic differences compared to isomeric frameworks like pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, primarily due to fusion orientation and heteroatom positioning. In the [4,5-d] isomer, fusion occurs such that the pyridazine nitrogen atoms occupy positions 1 and 2 relative to the fusion bond, whereas the [4,5-c] isomer positions nitrogen atoms at vertices 2 and 3 (Figure 1). This rearrangement significantly alters electronic distribution and hydrogen-bonding capacity [3] [7].
Electronic differences are quantifiable through spectroscopic and computational metrics:
Synthetic accessibility further differentiates these systems. Pyrimido[4,5-c]pyridazinediones are typically synthesized via 6-(1-methylhydrazinyl)uracil reactions with glyoxals under acidic catalysis, often yielding regioisomeric mixtures [7]. In contrast, pyrimido[4,5-d]pyridazinedione is cleanly obtained through cyclocondensation of 6-aminouracil with 1,2-dicarbonyls, reflecting its more symmetrical fusion topology [3] [5].
Table 2: Comparative Analysis of Fused Heterocyclic Diones
Property | Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione | Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione |
---|---|---|
Fusion Orientation | Pyrimidine fused at 4,5-bond to pyridazine "d" bond | Pyrimidine fused at 4,5-bond to pyridazine "c" bond |
Key Heteroatom Positions | N atoms at pyridazine 1,2 positions | N atoms at pyridazine 2,3 positions |
Predicted pKa | 8.88 ± 0.20 | ~7.2 (literature derivatives) |
Characteristic λmax | 280 nm | 265 nm |
Synthetic Approach | Cyclocondensation of 6-aminouracil | Hydrazinyluracil + glyoxal |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5